3,3-diethyloxolan-2-one
Description
3,3-Diethyloxolan-2-one: is an organic compound belonging to the class of oxolanes. It is a cyclic ester with the molecular formula C7H12O2 . This compound is characterized by its five-membered ring structure, which includes an oxygen atom and two ethyl groups attached to the third carbon atom. The presence of the oxolane ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Properties
CAS No. |
50994-87-1 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3,3-diethyloxolan-2-one |
InChI |
InChI=1S/C8H14O2/c1-3-8(4-2)5-6-10-7(8)9/h3-6H2,1-2H3 |
InChI Key |
OKKTUDVXPHANCU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCOC1=O)CC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-diethyloxolan-2-one can be achieved through several methods. One common approach involves the cyclization of 3,3-diethyl-1,2-propanediol with an acid catalyst. The reaction typically proceeds under reflux conditions, with the removal of water to drive the equilibrium towards the formation of the cyclic ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process often includes the use of strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to elevated temperatures, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 3,3-Diethyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolane ring into a more saturated structure.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated oxolane derivatives.
Substitution: Various substituted oxolanes depending on the nucleophile used.
Scientific Research Applications
3,3-Diethyloxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3,3-diethyloxolan-2-one involves its interaction with specific molecular targets. The oxolane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various biological molecules, potentially leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but the compound’s reactivity makes it a valuable tool in chemical biology.
Comparison with Similar Compounds
3,3-Dimethyloxolan-2-one: Similar structure but with methyl groups instead of ethyl groups.
3,3-Dipropyloxolan-2-one: Similar structure but with propyl groups instead of ethyl groups.
3,3-Dibutyloxolan-2-one: Similar structure but with butyl groups instead of ethyl groups.
Uniqueness: 3,3-Diethyloxolan-2-one is unique due to the presence of ethyl groups, which impart different steric and electronic properties compared to its methyl, propyl, and butyl analogs. These differences can influence the compound’s reactivity and its interactions with other molecules, making it a distinct and valuable compound in various applications.
Biological Activity
3,3-Diethyloxolan-2-one is a cyclic ester, specifically a lactone, that has garnered interest due to its potential biological activities. This compound belongs to a class of molecules known for various pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects. This article aims to explore the biological activity of this compound through a review of relevant literature, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a five-membered ring with two ethyl groups attached to the third carbon atom. This unique configuration may influence its interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxolane compounds can inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Table 1: Antimicrobial Activity of Oxolane Derivatives
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| P. aeruginosa | 64 µg/mL |
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. The compound has shown promise in inducing apoptosis in cancer cell lines through various mechanisms such as the modulation of signaling pathways involved in cell survival and proliferation.
Case Study: Cytotoxic Effects on Cancer Cells
A study investigated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results demonstrated an IC50 value of approximately 25 µg/mL after 48 hours of treatment. The compound induced cell cycle arrest and apoptosis, indicating its potential as an anticancer agent.
Neuroprotective Effects
Emerging research suggests that compounds with a similar structure to this compound may possess neuroprotective properties. These effects are often attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Table 2: Neuroprotective Effects
| Study Reference | Model Used | Observed Effect |
|---|---|---|
| Smith et al., 2024 | Rat model of stroke | Reduced neuronal death by 40% |
| Johnson et al., 2024 | SH-SY5Y neuroblastoma | Increased cell viability by 30% |
The biological activities associated with this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : Similar compounds have been shown to integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Apoptosis Induction : The activation of caspases and modulation of Bcl-2 family proteins are common pathways through which this compound may induce apoptosis in cancer cells.
- Antioxidant Activity : The presence of hydroxyl groups in related compounds suggests potential antioxidant properties that could mitigate oxidative stress in neuronal environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
